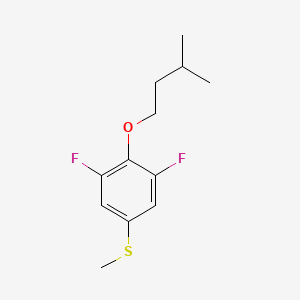

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane

Description

The compound (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane (hypothetical IUPAC name) is a fluorinated aryl sulfide featuring a methylthio group at the para position, two fluorine atoms at the 3- and 5-positions, and an isopentyloxy (3-methylbutoxy) substituent. The isobutoxy analog has the formula C₁₁H₁₄F₂OS and shares key features: a branched alkoxy group, fluorine substituents, and a methyl sulfide moiety. These structural elements influence physicochemical properties such as lipophilicity, metabolic stability, and electronic effects.

Properties

IUPAC Name |

1,3-difluoro-2-(3-methylbutoxy)-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c1-8(2)4-5-15-12-10(13)6-9(16-3)7-11(12)14/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKIMWDSPZOCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200218 | |

| Record name | Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443311-21-4 | |

| Record name | Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 3,5-difluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylthiol in the presence of a catalyst to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Alkoxy Chain Variations

The alkoxy group’s structure significantly impacts molecular properties. Below is a comparison with structurally related compounds:

Key Trends :

- Lipophilicity : Increasing alkoxy chain length (e.g., methoxy → isobutoxy → isopentyloxy) elevates logP, enhancing membrane permeability but reducing aqueous solubility .

- Metabolism : Longer/branched chains (e.g., isopentyloxy) may slow oxidative metabolism compared to shorter chains (e.g., methoxy) due to steric hindrance .

Halogen Substitution Effects

Fluorine’s electronegativity and small size confer unique electronic properties. Comparisons with other halogens:

Key Findings :

- Biological Interactions : Fluorine’s size enhances metabolic stability by resisting CYP450-mediated dehalogenation versus bulkier halogens.

Sulfur Oxidation State

The sulfide group’s oxidation state influences reactivity and polarity:

Implications :

- Sulfides exhibit higher lipophilicity but lower oxidative stability compared to sulfoxides/sulfones.

- Sulfones are more polar and chemically inert, making them preferable for applications requiring prolonged stability .

Biological Activity

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is a novel compound that has garnered attention for its potential biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Difluoro group : Enhances lipophilicity and biological activity.

- Isopentyloxy group : Contributes to the compound's solubility and membrane permeability.

- Methylsulfane group : Potentially undergoes metabolic transformations to yield active metabolites.

The biological activity of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is primarily attributed to its interaction with specific molecular targets within the cell. The difluoro and isopentyloxy groups enhance its ability to penetrate cell membranes, facilitating interactions with intracellular targets. The methylsulfane moiety can undergo oxidation to form sulfoxides or sulfones, which may exhibit distinct biological properties.

Biological Activities

Research indicates that (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through modulation of key signaling pathways.

- Anti-inflammatory Effects : Evidence suggests that it may influence inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

-

In Vitro Studies :

- A study conducted on human cancer cell lines demonstrated that (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane inhibited cell growth in a dose-dependent manner.

- Another investigation revealed its potential to disrupt bacterial cell wall synthesis, leading to increased susceptibility in resistant strains.

-

In Vivo Studies :

- Animal models have shown promise in using this compound for reducing tumor size in xenograft models, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3,5-Difluoro-2-(methoxy)phenyl)(methyl)sulfane | Structure | Moderate antimicrobial activity |

| (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane | Structure | Anticancer activity observed |

| (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane | Structure | Stronger anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.